![molecular formula C12H13N3O4 B2965963 N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-66-6](/img/structure/B2965963.png)
N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxalamide group would likely contribute to the compound’s polarity, while the nitrophenyl group could contribute to its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The nitro group in the nitrophenyl group could potentially be reduced to an amino group, and the double bond in the allyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Novel Synthetic Approaches
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences demonstrates the utility of related compounds in synthesizing di- and mono-oxalamides. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating potential applications in the synthesis of complex molecules (Mamedov et al., 2016).
Antifungal Activity
The antifungal properties of eugenol analogues, including compounds with allyl substituents and nitro groups, have been investigated. One study identified the most active structure against various fungal strains, suggesting the potential of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide analogues in antifungal applications. The findings emphasize the importance of specific substituents for enhancing antifungal activity (Carrasco et al., 2012).
Metabolic Studies
The metabolism and pharmacokinetics of S-1, a compound within the same chemical family, have been extensively studied in rats. This research reveals the compound's low clearance, moderate volume of distribution, and extensive metabolism, providing insights into the pharmacokinetic characteristics that are ideal for propanamide-based drugs in preclinical studies. Such studies are crucial for understanding how similar compounds might behave in biological systems (Wu et al., 2006).
Environmental Degradation
Research into the photoassisted Fenton reaction for the oxidative degradation of contaminants like metolachlor and methyl parathion has implications for environmental cleanup processes. This method's effectiveness in decomposing and mineralizing harmful compounds in water suggests potential applications for N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide and related compounds in environmental remediation efforts (Pignatello & Sun, 1995).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body.
Safety and Hazards
properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-3-6-13-11(16)12(17)14-10-7-9(15(18)19)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHVBZXRKZGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.